molecular formula C7H13NO B12066457 trans-(6-Amino-cyclohex-3-enyl)-methanol

trans-(6-Amino-cyclohex-3-enyl)-methanol

Cat. No.: B12066457
M. Wt: 127.18 g/mol
InChI Key: SZLMSKCXLLFJEI-NKWVEPMBSA-N
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Description

Contextualization within Cyclohexenyl Amines and Alcohols

trans-(6-Amino-cyclohex-3-enyl)-methanol is a bifunctional molecule that belongs to the classes of cyclohexenyl amines and cyclohexenyl alcohols. The cyclohexene (B86901) core is a six-membered carbon ring containing one double bond, which imparts a level of rigidity and specific reactivity compared to its saturated counterpart, cyclohexane (B81311).

Cyclohexenyl Amines: These are compounds where an amino group is attached to a cyclohexene ring. They serve as valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The amine group can act as a nucleophile or a base, and its presence can influence the reactivity of the nearby double bond.

Cyclohexenyl Alcohols: These compounds feature a hydroxyl group attached to the cyclohexene scaffold. Like other alcohols, they can undergo oxidation, esterification, and etherification. The hydroxyl group can also direct the stereochemical outcome of reactions on the ring. The dehydration of cyclohexanol (B46403) is a common laboratory method to produce cyclohexene. essaycompany.comumass.eduwikipedia.org

The simultaneous presence of both an amino and a methanol (B129727) group on the same cyclohexene ring, as in the target molecule, creates a platform for synthesizing a diverse range of more complex structures, including bicyclic compounds and polymers.

Historical Perspective on Related Scaffolds in Organic Synthesis

The development of synthetic methods for functionalized cyclohexenes has been a long-standing area of interest in organic chemistry, driven by the prevalence of this structural motif in natural products and pharmaceuticals. nih.gov A cornerstone of cyclohexene synthesis is the Diels-Alder reaction, a powerful tool for forming six-membered rings with controlled stereochemistry.

Historically, access to specifically substituted cyclohexenes often involved multi-step sequences starting from more readily available materials like benzene (B151609) or cyclohexanol. paris-saclay.frwikipedia.org For instance, the partial hydrogenation of benzene can yield cyclohexene. wikipedia.org Another classic approach is the dehydration of cyclohexanol and its derivatives. umass.edu

More recent advancements have focused on developing more efficient and sustainable methods. acs.org These include cascade reactions and metal-catalyzed processes that can construct the functionalized ring system in fewer steps and with greater control over the arrangement of substituents. nih.govacs.org The synthesis of highly functionalized cyclohexenes can also be achieved through ring-expansion reactions or cycloaddition-fragmentation sequences. paris-saclay.frnih.govnih.gov Despite these advances, concise and sustainable methods for producing specific isomers of functionalized cyclohexenes from simple substrates remain an area of active research. acs.org

Significance of Stereochemistry in Cyclohexane Derivatives

Stereochemistry, the three-dimensional arrangement of atoms, is particularly crucial in cyclohexane and cyclohexene derivatives. The "trans" designation in this compound specifies the relative orientation of the amino and methanol substituents.

In a disubstituted cyclohexane, substituents can be either cis (on the same side of the ring) or trans (on opposite sides). mvpsvktcollege.ac.in These isomers can have vastly different physical properties and biological activities. The cyclohexane ring typically adopts a "chair" conformation to minimize steric strain. libretexts.org In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. mvpsvktcollege.ac.in

Generally, a substituent is more stable in the equatorial position to avoid steric clashes known as 1,3-diaxial interactions. libretexts.org For a trans-1,4-disubstituted cyclohexane, the most stable conformation is the one where both substituents are in equatorial positions. libretexts.orgyoutube.com While the cyclohexene ring in the target molecule is not a simple cyclohexane, these principles of minimizing steric strain still apply and dictate the molecule's preferred shape. The trans configuration locks the two functional groups into a specific spatial relationship, which is critical for its potential interactions with other molecules, such as enzymes or receptors in a biological context.

Overview of Research Gaps for this compound

A review of the scientific literature indicates a significant research gap concerning the specific compound this compound. nih.govchemicalbook.com While its hydrochloride salt is commercially available, suggesting it has been synthesized, there is a notable lack of published studies detailing its synthesis, reactivity, or potential applications. sigmaaldrich.comsigmaaldrich.comscbt.com

This presents several opportunities for future research:

Development of Stereoselective Synthesis: A key research area would be the development of a novel, efficient, and stereoselective synthesis for this compound. This would likely involve exploring modern synthetic methodologies to control the trans stereochemistry.

Exploration of Reactivity: The bifunctional nature of the molecule, with its amine and alcohol groups, offers a rich field for exploring its chemical reactivity. Studies could investigate its use as a monomer for polymerization or as a scaffold for creating more complex, biologically active molecules.

Investigation of Biological Activity: Given that many cyclohexenyl amines and alcohols have interesting pharmacological properties, a thorough investigation into the biological profile of this compound is warranted. Its rigid, well-defined three-dimensional structure makes it an attractive candidate for drug discovery programs.

The lack of dedicated research on this specific, yet structurally interesting, molecule underscores the vastness of chemical space and the potential for new discoveries even within well-established families of organic compounds. acs.org

Data Tables

Table 1: Properties of this compound and Related Compounds

Compound Name Molecular Formula Molar Mass ( g/mol ) Key Features
This compound C₇H₁₃NO 127.19 Bifunctional with amine and alcohol groups in a trans configuration.
Cyclohexylamine C₆H₁₃N 99.17 Saturated analog, used as a corrosion inhibitor and chemical intermediate. wikipedia.orgnih.gov
Cyclohexanol C₆H₁₂O 100.16 Saturated analog, a precursor to nylon. wikipedia.orgnih.gov

Table 2: Chemical Identifiers for this compound

Identifier Type Identifier
CAS Number 98769-57-4
PubChem CID 13460064
Molecular Formula C₇H₁₃NO
InChI Key LTSJCLXQPIIVMS-UOERWJHTSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

[(1R,6R)-6-aminocyclohex-3-en-1-yl]methanol

InChI

InChI=1S/C7H13NO/c8-7-4-2-1-3-6(7)5-9/h1-2,6-7,9H,3-5,8H2/t6-,7+/m0/s1

InChI Key

SZLMSKCXLLFJEI-NKWVEPMBSA-N

Isomeric SMILES

C1C=CC[C@H]([C@@H]1CO)N

Canonical SMILES

C1C=CCC(C1CO)N

Origin of Product

United States

Advanced Synthetic Methodologies for Trans 6 Amino Cyclohex 3 Enyl Methanol

Retrosynthetic Analysis of the trans-(6-Amino-cyclohex-3-enyl)-methanol Skeleton

A retrosynthetic analysis of this compound reveals several potential disconnection strategies. The core cyclohexene (B86901) ring suggests a powerful and convergent approach utilizing the Diels-Alder reaction. wikipedia.orgyoutube.comyoutube.comyoutube.com This strategy involves the cycloaddition of a suitable 1,3-diene with a dienophile containing the precursors to the amino and methanol (B129727) functionalities.

One plausible disconnection is to simplify the target molecule to a protected amino alcohol derivative, which can be further disconnected to a cyclohexene precursor with appropriate functional group handles. A key transformation in the forward sense would be the introduction of the amine and alcohol groups with the desired trans stereochemistry. This can be envisioned to arise from a precursor such as a cyclic epoxide or an unsaturated aldehyde.

A primary retrosynthetic pathway is outlined below:

Disconnection 1 (C-N and C-O bonds): The final molecule can be derived from a precursor where the amine and alcohol functionalities are introduced stereoselectively. This points towards precursors like an allylic epoxide, which can undergo regioselective opening, or an unsaturated system amenable to stereoselective aminohydroxylation.

Disconnection 2 (Cyclohexene Ring): The cyclohexene ring itself is a classic target for the Diels-Alder reaction. A substituted 1,3-butadiene (B125203) derivative could react with a dienophile containing masked forms of the required C1 substituents. For instance, a dienophile with a formyl group (or its acetal) and a nitro group could serve as precursors to the hydroxymethyl and amino groups, respectively. The endo selectivity of the Diels-Alder reaction often provides a predictable stereochemical outcome which can be further manipulated. wikipedia.org

Disconnection 3 (Functional Group Interconversion): The amino and hydroxymethyl groups can be obtained from other functionalities. For example, a carboxylic acid or an ester can be reduced to the alcohol, and a nitro group or an azide (B81097) can be reduced to the amine. An Overman rearrangement of an allylic alcohol could also be a strategic move to install the allylic amine with good stereocontrol. youtube.com

This analysis highlights that a successful synthesis will likely hinge on the careful selection of a Diels-Alder reaction to construct the six-membered ring, followed by highly controlled functional group manipulations to install the trans-amino and methanol groups.

Development of Novel Stereoselective Synthesis Routes to this compound

Building upon the retrosynthetic analysis, the development of stereoselective routes is paramount. This requires a focus on reactions that can control the relative and absolute stereochemistry of the two stereocenters.

Chemo- and Regioselective Functionalization of Cyclohexene Precursors

Starting from a cyclohexene precursor, the introduction of the amino and alcohol functionalities must be carefully controlled. One powerful strategy is the Sharpless Asymmetric Epoxidation of a cyclohexene-based allylic alcohol. mdpi.comscribd.comdalalinstitute.comwikipedia.orgorganic-chemistry.org This reaction can produce a chiral epoxide with high enantioselectivity. Subsequent regioselective opening of the epoxide with an amine nucleophile can establish the desired trans-1,2-amino alcohol arrangement.

Alternatively, a palladium-catalyzed allylic C-H amination can be employed to introduce the nitrogen functionality. nih.govacs.orgacs.org This method can offer excellent control over the position of the new C-N bond. For instance, a suitably protected homoallylic alcohol derived from a cyclohexene precursor could undergo intramolecular amination to form a cyclic carbamate, which upon hydrolysis would yield the trans-amino alcohol.

PrecursorReagents and ConditionsProductKey Features
Cyclohex-3-enyl-methanol1. Sharpless Asymmetric Epoxidation (Ti(OiPr)4, (+)-DET, t-BuOOH) 2. NaN3, then reductionThis compoundHigh enantioselectivity, predictable stereochemistry.
N-(Cyclohex-3-en-1-yl)carbamatePd(OAc)2, PhI(OAc)2, baseBicyclic oxazolidinoneStereoselective C-H amination.

Table 1: Chemo- and Regioselective Functionalization Strategies

Asymmetric Approaches to the Chiral Centers

Achieving the specific chirality of this compound necessitates the use of asymmetric synthesis. Several powerful methods can be considered:

Sharpless Asymmetric Aminohydroxylation (AA): This reaction allows for the direct, enantioselective conversion of an alkene to a vicinal amino alcohol. nih.govrsc.orgnih.gov Applying this to a suitable cyclohexadiene or a protected cyclohex-3-ene-1-carboxylic acid derivative could directly install the required functionalities with high stereocontrol. The choice of the chiral ligand (derived from dihydroquinine or dihydroquinidine) dictates the absolute stereochemistry of the product. nih.gov

Enzymatic Resolution: A racemic mixture of a suitable precursor, such as trans-(6-aminocyclohex-3-enyl)methanol, can be resolved using enzymes. Lipases, for instance, can selectively acylate one enantiomer, allowing for the separation of the two. nih.govnih.govmdpi.com This approach can provide access to both enantiomers of the target molecule with high optical purity.

Asymmetric Diels-Alder Reaction: The use of a chiral catalyst or a chiral auxiliary in the Diels-Alder reaction can induce asymmetry in the cyclohexene product. nih.gov This sets the stereochemistry of the ring, which can then be relayed to the substituents in subsequent steps.

Asymmetric MethodSubstrateCatalyst/ReagentTypical ee/d.r.
Asymmetric Aminohydroxylation1,3-CyclohexadieneOsO4, (DHQ)2PHAL, K2OsO2(OH)4>90% ee
Enzymatic Kinetic ResolutionRacemic trans-aminocyclohexenol derivativeLipase (B570770) (e.g., Candida antarctica lipase B)>95% ee
Asymmetric Diels-AlderAcrylate with chiral auxiliaryLewis Acid (e.g., TiCl4)>95% d.r.

Table 2: Asymmetric Strategies for Chiral Center Introduction

Catalytic Strategies for Amine and Alcohol Introduction

Modern catalytic methods offer efficient and atom-economical ways to introduce amine and alcohol functionalities. The direct amination of alcohols and the direct hydroxylation of C-H bonds are particularly attractive.

While the direct catalytic amination of a diol precursor to form the aminocyclohexenol is challenging due to selectivity issues, recent advances in hydrogen borrowing catalysis show promise. researchgate.net This strategy involves the in-situ oxidation of an alcohol to an aldehyde or ketone, followed by reductive amination.

For the introduction of the hydroxyl group, selective C-H oxidation reactions are a frontier in organic synthesis. While not yet routine for this specific substrate, the development of catalysts for the site-selective hydroxylation of cyclohexene derivatives is an active area of research.

A more established catalytic approach involves the reduction of precursor functional groups. For example, the catalytic hydrogenation of a nitro group to an amine and the catalytic reduction of a carboxylic ester to an alcohol are both highly efficient and scalable processes.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound can be made more sustainable by considering these principles.

Solvent-Free or Aqueous Reaction Conditions

Performing reactions in water or without a solvent can significantly reduce the environmental impact of a synthesis.

Aqueous Diels-Alder Reaction: The Diels-Alder reaction can often be accelerated in water due to the hydrophobic effect, which encourages the association of the diene and dienophile. wikipedia.org This avoids the use of volatile organic solvents.

Enzymatic Reactions in Aqueous Media: Many enzymatic reactions, such as the enzymatic resolution of aminocyclohexanols, are performed in aqueous buffers, making them inherently green. d-nb.inforesearchgate.net

Solvent-Free Reactions: Some reactions, such as the isomerization of allylic alcohols, can be carried out under solvent-free conditions, particularly with solid-supported catalysts. rsc.org

The development of synthetic routes that incorporate these green conditions is a key goal for the sustainable production of fine chemicals like this compound. For example, a chemoenzymatic approach combining a water-based Diels-Alder reaction with a subsequent enzymatic resolution would represent a significant step towards a greener synthesis. A one-pot synthesis of 4-aminocyclohexanol isomers has been demonstrated by combining a keto reductase and an amine transaminase, highlighting the potential of biocatalysis in aqueous media for related targets. d-nb.inforesearchgate.net

Reaction StepGreen AlternativeBenefit
Diels-Alder CycloadditionReaction in waterAvoids organic solvents, potential rate acceleration.
Stereoselective SynthesisEnzymatic resolutionMild conditions, aqueous medium, high selectivity.
IsomerizationSolvent-free with solid catalystReduced waste, easier product isolation.

Table 3: Application of Green Chemistry Principles

Atom Economy and Waste Minimization

The concept of atom economy, a cornerstone of green chemistry, seeks to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. In the synthesis of a stereochemically rich molecule like this compound, traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and protecting groups.

A hypothetical traditional synthesis might start from a Diels-Alder reaction to form the cyclohexene core, followed by a series of functional group interconversions, such as reduction, epoxidation, and amination. wikipedia.orgnih.gov Such routes can generate significant amounts of waste, including by-products from non-selective reactions and spent reagents.

In contrast, modern chemoenzymatic approaches can offer significantly improved atom economy. A potential route could involve the enzymatic resolution of a racemic intermediate, such as (±)-trans-6-(diallylamino)cyclohex-3-enol, a structurally similar compound. researchgate.net Lipases, for instance, can selectively acylate one enantiomer, allowing for the separation of the desired stereoisomer. researchgate.net While classical resolution is inherently limited to a 50% theoretical yield for the desired enantiomer, dynamic kinetic resolution (DKR) processes can overcome this by racemizing the unwanted enantiomer in situ, theoretically enabling a 100% yield of the desired product. whiterose.ac.uk

The use of catalytic methods, particularly those employing earth-abundant metals or biocatalysts, is central to waste minimization. rsc.orgnih.gov Asymmetric hydrogenation, for example, is a powerful technique for the synthesis of chiral amines with high atom economy, as it involves the addition of a hydrogen molecule across a C=N bond, generating minimal waste. acs.orgnih.gov

The table below presents a comparative analysis of a hypothetical traditional synthesis versus a chemoenzymatic approach for a key intermediate in the synthesis of this compound, highlighting the potential improvements in atom economy and reduction of waste.

Table 1: Comparative Analysis of Synthetic Routes for a Chiral Cyclohexene Intermediate

MetricTraditional Chemical SynthesisChemoenzymatic Synthesis
Key Transformation Resolution via diastereomeric salt formationDynamic Kinetic Resolution (DKR)
Theoretical Max. Yield 50%>95%
Atom Economy LowHigh
Reagents Stoichiometric chiral resolving agent, acids, basesCatalytic lipase, racemization catalyst
Solvent Usage High (for reaction and recrystallizations)Moderate to Low (often in aqueous media)
Waste Generated Unwanted enantiomer, spent resolving agent, saltsMinimal by-products

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, offering numerous advantages over traditional batch production, including enhanced safety, improved heat and mass transfer, and greater scalability. The synthesis of chiral amines and their derivatives is an area where flow chemistry has seen significant application. rsc.orgrsc.orgnih.gov

For the production of this compound, a multi-step synthesis could be telescoped into a continuous flow process. This would involve pumping the starting materials through a series of interconnected reactors, each performing a specific chemical transformation. For instance, a key step such as an asymmetric hydrogenation or a reductive amination could be carried out in a packed-bed reactor containing an immobilized catalyst. nih.gov The use of immobilized enzymes, such as transaminases, in flow reactors is particularly advantageous for the synthesis of chiral amines, as it allows for easy separation of the catalyst from the product stream and enables catalyst recycling, further improving process efficiency and reducing costs. rsc.org

A continuous flow setup for a chemoenzymatic step in the synthesis of this compound could involve the following:

Reactor Type: A packed-bed reactor (PBR) containing an immobilized lipase or transaminase.

Reaction Conditions: Precise control over temperature, pressure, and residence time to optimize enzyme activity and selectivity.

In-line Purification: Integration of in-line separation techniques, such as liquid-liquid extraction or chromatography, to remove by-products and unreacted starting materials, leading to a continuous stream of the purified intermediate.

The enhanced safety profile of flow chemistry is particularly relevant when dealing with potentially hazardous reactions, such as those involving azides or high-pressure hydrogenations. vapourtec.com The small reactor volumes in flow systems minimize the amount of hazardous material present at any given time, reducing the risk of thermal runaways or other accidents.

The following table outlines hypothetical parameters for a continuous flow process for the synthesis of a key intermediate of this compound.

Table 2: Hypothetical Parameters for Continuous Flow Synthesis of a Chiral Amine Intermediate

ParameterValueRationale
Reactor Packed-Bed Reactor (PBR) with Immobilized TransaminaseHigh catalyst loading, easy product separation, catalyst reusability. rsc.org
Substrate Concentration 0.1 - 0.5 MBalances reaction rate and solubility.
Flow Rate 0.5 - 5 mL/minControls residence time for optimal conversion.
Temperature 30 - 50 °COptimal range for enzyme activity and stability.
Pressure 1 - 5 barSufficient to maintain a single phase and prevent outgassing.
Residence Time 10 - 60 minOptimized for high conversion and selectivity.
Productivity 5 - 20 g/hDemonstrates potential for scalable production. rsc.org

Reactivity and Chemical Transformations of Trans 6 Amino Cyclohex 3 Enyl Methanol

Reactions Involving the Primary Amine Functionality

The primary amine group is a key site of reactivity, capable of acting as a nucleophile or undergoing various other transformations.

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilic character, allowing it to react with a variety of electrophiles. This is a foundational aspect of its chemistry, enabling the synthesis of numerous derivatives.

Acylation: One of the most common derivatization reactions for primary amines is acylation. This involves reaction with acylating agents like acyl chlorides or anhydrides to form amides. For instance, the reaction with acetyl chloride in the presence of a base would be expected to yield the corresponding N-acetyl derivative.

ReactantReagentExpected Product
trans-(6-Amino-cyclohex-3-enyl)-methanolAcetyl ChlorideN-(trans-(6-(hydroxymethyl)cyclohex-3-enyl))acetamide
This compoundAcetic Anhydride (B1165640)N-(trans-(6-(hydroxymethyl)cyclohex-3-enyl))acetamide

Alkylation: The amine group can also undergo N-alkylation with alkyl halides. This reaction can be challenging to control, often leading to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt). The degree of alkylation can be influenced by the stoichiometry of the reactants and the reaction conditions.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, would be expected to produce the corresponding sulfonamide.

Electrophilic Reactions at Nitrogen

While the amine is primarily nucleophilic, the nitrogen atom can participate in reactions where it is formally an electrophile, often after an initial activation step. However, direct electrophilic attack on the nitrogen of a primary amine is uncommon.

Oxidative and Reductive Transformations of the Amine

The primary amine group can undergo both oxidation and reduction, although the latter is not applicable in this context as the amine is already in a low oxidation state.

Oxidation: Oxidation of primary amines can lead to a variety of products depending on the oxidizing agent used. Strong oxidants can lead to the formation of nitro compounds, while milder oxidation might yield imines or other intermediates. The presence of the double bond and the primary alcohol in the molecule would complicate selective oxidation of the amine.

Transformations of the Primary Alcohol Group

The primary alcohol functionality is another key site for chemical modification, allowing for the formation of esters, ethers, and oxidation products.

Esterification and Etherification Reactions

Esterification: The primary alcohol is expected to undergo esterification upon reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst.

ReactantReagentExpected Product
This compoundAcetic Acid (with acid catalyst)trans-(6-Aminocyclohex-3-enyl)methyl acetate
This compoundAcetyl Chloridetrans-(6-Aminocyclohex-3-enyl)methyl acetate

Etherification: The formation of an ether from the primary alcohol can be achieved through various methods, such as the Williamson ether synthesis. This would involve deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Selective Oxidation Pathways

The selective oxidation of the primary alcohol in the presence of the primary amine and the alkene presents a significant synthetic challenge. The choice of oxidizing agent is critical to achieve the desired transformation.

Oxidation to an Aldehyde: Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used to oxidize primary alcohols to aldehydes. These conditions would need to be carefully controlled to avoid over-oxidation or reaction with the amine group.

Oxidation to a Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), would be expected to oxidize the primary alcohol to a carboxylic acid. However, these harsh conditions would likely also oxidize the amine and potentially the double bond.

Substitution Reactions at the Hydroxymethyl Position

No specific examples of substitution reactions at the hydroxymethyl position of this compound have been reported in the surveyed literature. Such transformations would typically involve a two-step process:

Activation of the Hydroxyl Group: Conversion of the primary alcohol into a better leaving group. This is essential as the hydroxide (B78521) ion (OH⁻) is a poor leaving group.

Nucleophilic Displacement: Introduction of a nucleophile to displace the activated leaving group.

Chemoselective activation in the presence of the basic amino group would be a key challenge.

Table 1: Plausible but Undocumented Substitution Pathways

Activation Step (Reagent) Leaving Group Potential Nucleophile (Nu⁻) Hypothetical Product
Toluenesulfonyl chloride (TsCl), Pyridine Tosylate (-OTs) Azide (B81097) (N₃⁻) trans-(6-Amino-cyclohex-3-enyl)-methylazide
Methanesulfonyl chloride (MsCl), Et₃N Mesylate (-OMs) Cyanide (CN⁻) trans-3-(6-Amino-cyclohex-3-enyl)-propanenitrile

Note: This table represents theoretically possible reactions based on general organic chemistry principles, not documented findings for the specified compound.

Reactivity of the Cyclohex-3-enyl Alkene Moiety

The reactivity of the carbon-carbon double bond within the cyclohexene (B86901) ring of the title compound has not been specifically described.

Electrophilic Addition Reactions to the Double Bond

Literature detailing the electrophilic addition to the double bond of this compound is unavailable. In such a reaction, an electrophile (E⁺) would add to the double bond, forming a carbocationic intermediate, which is then attacked by a nucleophile (Nu⁻). The presence of the amine and alcohol groups could lead to intramolecular cyclization, competing with the external nucleophile.

Cycloaddition Reactions and Pericyclic Processes

There are no documented studies of this compound participating in cycloaddition reactions, such as the Diels-Alder reaction. youtube.com While the cyclohexene double bond could theoretically act as a dienophile, its reactivity in this context has not been explored.

Olefin Metathesis Strategies

Olefin metathesis is a powerful reaction for forming carbon-carbon double bonds by rearranging alkene fragments, often using ruthenium-based catalysts like those developed by Grubbs. wikipedia.orgorganic-chemistry.org While this reaction is widely used, its specific application to this compound, for instance in a Ring-Opening Metathesis Polymerization (ROMP) context, is not reported in the scientific literature. uwindsor.ca The coordinating ability of the amine and alcohol functionalities could potentially influence catalyst activity, a common consideration in metathesis with functionalized substrates. nih.gov

Inter-Functional Group Interactions and Chemoselectivity Challenges

Chemoselective Transformations in Multifunctional Scaffolds

The primary challenge in the synthetic manipulation of this compound is achieving chemoselectivity. The molecule possesses a nucleophilic and basic amine, a nucleophilic alcohol, and an alkene susceptible to electrophilic attack. Any transformation would require carefully chosen reagents and conditions to avoid undesired side reactions. For example, acylating the amine selectively over the alcohol, or vice-versa, would necessitate specific protecting group strategies or tailored reaction conditions, none of which are documented for this specific molecule.

Protecting Group Strategies for Selective Reactivity

The presence of two nucleophilic centers—the amino group and the hydroxyl group—in this compound necessitates careful planning to ensure selective functionalization. The inherent difference in nucleophilicity between the nitrogen of the amine and the oxygen of the alcohol often provides a basis for selective protection. Generally, the primary amine is more nucleophilic than the primary alcohol, allowing for selective N-functionalization under appropriate conditions. However, to achieve O-functionalization or to perform reactions that are incompatible with a free amine or alcohol, a variety of protecting group strategies can be employed.

A common and highly effective strategy for the protection of the amino group is the formation of a carbamate, most notably the tert-butoxycarbonyl (Boc) group. The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This method is widely used due to the stability of the resulting N-Boc protected amine under a broad range of reaction conditions, including those that are basic, nucleophilic, and reductive. Crucially, the Boc group can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, which often leaves other functional groups, like esters and silyl (B83357) ethers, intact.

Another common protecting group for amines is the acetamide (B32628) group, formed by acylation with acetic anhydride or acetyl chloride. This transformation is often highly chemoselective for the more nucleophilic amine over the alcohol. The resulting amide is a robust group, stable to a wide array of reaction conditions.

For the protection of the hydroxyl group, silyl ethers are a prevalent choice. The tert-butyldimethylsilyl (TBDMS) group, for instance, is introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole. TBDMS ethers are known for their stability across a range of conditions, particularly their resistance to basic and nucleophilic reagents, yet they can be selectively removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). This orthogonality with the acid-labile Boc group is a powerful tool in multi-step synthesis, allowing for the selective deprotection and subsequent reaction of either the amine or the alcohol.

The following tables summarize common protecting group strategies and their general conditions for application to amino alcohol substrates like this compound.

Table 1: Common Protecting Groups for Amines

Protecting GroupReagent for IntroductionGeneral Conditions for IntroductionReagent for DeprotectionGeneral Conditions for Deprotection
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., NEt₃, NaHCO₃), Solvent (e.g., CH₂Cl₂, THF)Strong AcidTrifluoroacetic acid (TFA) in CH₂Cl₂, HCl in Dioxane
Acetyl (Ac)Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)Base (e.g., Pyridine, NEt₃), Solvent (e.g., CH₂Cl₂)Acid or Base HydrolysisAqueous HCl or NaOH
Benzyloxycarbonyl (Cbz)Benzyl chloroformate (CbzCl)Base (e.g., NaHCO₃), Solvent (e.g., H₂O/Dioxane)HydrogenolysisH₂, Pd/C, Solvent (e.g., MeOH, EtOH)

Table 2: Common Protecting Groups for Alcohols

Protecting GroupReagent for IntroductionGeneral Conditions for IntroductionReagent for DeprotectionGeneral Conditions for Deprotection
tert-Butyldimethylsilyl (TBDMS)tert-Butyldimethylsilyl chloride (TBDMS-Cl)Imidazole, Solvent (e.g., DMF, CH₂Cl₂)Fluoride SourceTetrabutylammonium fluoride (TBAF) in THF
Trityl (Tr)Trityl chloride (TrCl)Pyridine, Solvent (e.g., CH₂Cl₂)Mild AcidFormic acid, Acetic acid
Benzyl (Bn)Benzyl bromide (BnBr) or Benzyl chloride (BnCl)Strong Base (e.g., NaH), Solvent (e.g., THF, DMF)HydrogenolysisH₂, Pd/C, Solvent (e.g., MeOH, EtOH)

The interplay of these protecting groups allows for a high degree of control over the reactivity of this compound. For instance, one could selectively protect the amine with a Boc group, then perform a reaction on the free hydroxyl group, and finally deprotect the amine to allow for further functionalization at the nitrogen atom. This orthogonal protecting group strategy is fundamental to the efficient and controlled synthesis of more complex molecules derived from this versatile building block.

Derivatization and Complex Molecular Architecture Synthesis from Trans 6 Amino Cyclohex 3 Enyl Methanol

Synthesis of Chiral Auxiliaries and Ligands Utilizing trans-(6-Amino-cyclohex-3-enyl)-methanol

The inherent chirality and the presence of two distinct functional groups (amine and alcohol) in this compound make it an excellent starting material for the synthesis of novel chiral auxiliaries and ligands for asymmetric catalysis. The amino and hydroxyl moieties can be selectively functionalized to create a range of bidentate and monodentate ligands.

For instance, the primary amine can be readily acylated or alkylated, while the primary alcohol can be etherified or esterified. This differential reactivity allows for the systematic modification of the ligand's steric and electronic properties. The resulting ligands, often featuring N,O-coordination sites, can be complexed with various transition metals to form catalysts for a range of asymmetric transformations.

Detailed research has demonstrated the application of similar amino alcohol-derived ligands in asymmetric synthesis. While specific studies on ligands derived directly from this compound are not extensively documented in publicly available literature, the principles of ligand design suggest their potential utility. For example, sulfur-based chiral auxiliaries derived from amino alcohols have shown superior performance in many asymmetric reactions. scielo.org.mxresearchgate.net The synthesis of an indene-based thiazolidinethione from trans-1-amino-2-indanol, a structurally related amino alcohol, highlights a potential pathway for converting this compound into a valuable chiral auxiliary. scielo.org.mx

Table 1: Potential Chiral Ligands Derivable from this compound and Their Potential Applications

Ligand TypeSynthetic ModificationPotential Asymmetric Reaction
Bidentate N,O-LigandAcylation of amine, complexation with metalAsymmetric reduction of ketones
Bidentate P,N-LigandPhosphorylation of amine, complexation with metalAsymmetric hydrogenation
Monodentate LigandProtection of one functional group, derivatization of the otherEnantioselective additions to aldehydes
Chiral AuxiliaryConversion to an oxazolidinone or similar heterocycleAsymmetric aldol (B89426) reactions

Incorporation of this compound into Polymer and Oligomer Architectures

The bifunctional nature of this compound allows it to act as a monomer in step-growth polymerization reactions, leading to the formation of novel polymers and oligomers with the chiral cyclohexenyl unit integrated into the backbone. The amine and hydroxyl groups can react with complementary difunctional monomers, such as diacids, diacyl chlorides, or diisocyanates, to produce polyamides, polyesters, and polyurethanes, respectively.

The presence of the cyclohexene (B86901) ring in the polymer backbone can impart unique properties, including increased rigidity and a higher glass transition temperature compared to analogous aliphatic polymers. Furthermore, the stereoregularity of the monomer can lead to the synthesis of isotactic or syndiotactic polymers with well-defined three-dimensional structures.

While the direct polymerization of this compound is not extensively reported, studies on the polymerization of related functionalized cyclohexene derivatives provide insights into potential synthetic strategies. For example, the ring-opening polymerization of cyclohexene oxide and its derivatives has been investigated to produce functional polyethers. acs.orgresearchgate.net Similarly, the synthesis of polyamides from diamines and diacids is a well-established process that could be adapted for this monomer. youtube.comnih.govresearchgate.netnih.govyoutube.com

The synthesis of well-defined oligomers is also achievable through controlled, stepwise methodologies, similar to those used in peptide synthesis. researchgate.netnih.gov This would allow for the creation of monodisperse oligomers with precise chain lengths, enabling detailed structure-property relationship studies.

Preparation of Macrocyclic Structures Featuring the trans-Cyclohexenyl Scaffold

Macrocycles are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to specific targets. nih.gov this compound can serve as a key building block for the synthesis of novel macrocyclic structures. The trans-orientation of the functional groups can pre-organize the linear precursor for macrocyclization, potentially favoring the formation of the desired ring size.

Various macrocyclization strategies can be employed, including ring-closing metathesis (RCM), amide bond formation, and etherification under high-dilution conditions. mdpi.comwhiterose.ac.ukresearchgate.netcam.ac.uk For instance, the alkene functionality within the cyclohexene ring could participate in RCM reactions with another tethered alkene to form a macrocyclic system. Alternatively, the amino and hydroxyl groups can be used to close the ring via intramolecular condensation reactions.

The synthesis of natural products containing cyclohexane (B81311) units often involves complex multi-step sequences where the stereochemistry of the ring is crucial. elsevierpure.com The use of this compound as a chiral starting material could provide a more direct route to certain macrocyclic natural product analogues.

Table 2: Potential Macrocyclization Strategies Using this compound

Macrocyclization StrategyRequired Derivatization of MonomerResulting Macrocycle Type
Ring-Closing Metathesis (RCM)Attachment of an alkene-terminated chain to the amine or alcoholCarbocycle or ether-containing macrocycle
Intramolecular AmidationActivation of a carboxylic acid tethered to the alcohol and reaction with the amineMacrolactam
Intramolecular EtherificationConversion of the alcohol to an alkoxide and reaction with an electrophilic carbon tethered to the amineMacrocyclic ether
Heck MacrocyclizationIntroduction of an aryl halide and an alkene in a linear precursorMacrocycle containing an arylated double bond mdpi.com

Conjugation Chemistry for Advanced Molecular Assemblies

The amino and hydroxyl groups of this compound provide reactive handles for conjugation to other molecules, leading to the formation of advanced molecular assemblies. This allows for the covalent attachment of the cyclohexenyl scaffold to biomolecules, surfaces, or other functional materials. scielo.org.mxechemi.comnih.govgoogle.comnih.govacs.orgrsc.orgbiosyn.com

For example, the amine group can be reacted with activated esters (e.g., NHS esters) or isothiocyanates to form stable amide or thiourea (B124793) linkages, respectively. This is a common strategy for labeling proteins and other biomolecules. nih.gov The hydroxyl group can be activated or converted to other functional groups for subsequent conjugation reactions. echemi.comnih.gov

The ability to functionalize surfaces with this chiral molecule opens up possibilities for creating chiral stationary phases for chromatography or for studying chiral recognition events at interfaces. nih.govacs.orgrsc.org The introduction of the hydroxymethyl group can, in some cases, enhance the pharmacokinetic and pharmacodynamic properties of a drug molecule. nih.gov

The development of specific and efficient conjugation methods is crucial for building complex molecular architectures. Chemoselective reactions that allow for the specific modification of one functional group in the presence of the other are highly desirable. nih.gov

Stereochemical Investigations in Trans 6 Amino Cyclohex 3 Enyl Methanol Chemistry

Conformational Analysis of the Cyclohexene (B86901) Ring with exo-Cyclic Substituents

The cyclohexene ring, unlike the well-defined chair conformation of cyclohexane (B81311), adopts a more flexible half-chair conformation to minimize the strain associated with the sp²-hybridized carbons of the double bond. pressbooks.pubyoutube.com In this arrangement, four of the carbon atoms lie in a plane, while the two remaining carbons are puckered out of the plane, one above and one below. The introduction of substituents, such as the aminomethyl and hydroxymethyl groups in trans-(6-Amino-cyclohex-3-enyl)-methanol, leads to two principal interconverting half-chair conformers.

In these conformers, the substituents can occupy either pseudo-axial (a') or pseudo-equatorial (e') positions. The relative stability of these two conformations is determined by a balance of steric and electronic factors, primarily A(1,3) strain (allylic strain) and 1,3-diaxial-like interactions. libretexts.org

A(1,3) Strain: This type of strain arises from the steric interaction between a substituent at an allylic position and the hydrogens on the adjacent double bond.

1,3-Diaxial-like Interactions: Similar to the 1,3-diaxial strain in cyclohexane chairs, this involves steric repulsion between a pseudo-axial substituent and other pseudo-axial groups or hydrogens on the same face of the ring. libretexts.org

For this compound, the conformer that places the larger or more sterically demanding substituent in the pseudo-equatorial position is generally favored to minimize these unfavorable interactions. The trans configuration means that in any given half-chair conformation, one substituent will be pseudo-axial and the other pseudo-equatorial. The equilibrium will favor the conformer where the bulkier group occupies the pseudo-equatorial position. The presence of potential intramolecular hydrogen bonding between the amino and hydroxyl groups can also influence the conformational equilibrium, potentially stabilizing a conformation that might otherwise be less favored due to steric hindrance. researchgate.netfrontiersin.org

Table 1: Factors Influencing Conformational Stability in Substituted Cyclohexenes
Type of StrainDescriptionEffect on Stability
Angle StrainDeviation from ideal sp³ (109.5°) and sp² (120°) bond angles. Minimized in the half-chair conformation. libretexts.orglibretexts.orgMajor destabilizing factor in planar or highly puckered rings.
Torsional StrainEclipsing interactions between bonds on adjacent atoms. libretexts.orgPartially relieved in the puckered half-chair conformation compared to a flat ring.
A(1,3) Strain (Allylic Strain)Steric interaction between a pseudo-axial allylic substituent and a vinyl hydrogen.Destabilizes conformations with bulky pseudo-axial allylic groups.
1,3-Diaxial-like InteractionSteric repulsion between two pseudo-axial groups on the same side of the ring. libretexts.orgFavors conformations where large substituents are in pseudo-equatorial positions.

Chiral Resolution Techniques for Enantiomer Separation

As this compound is a chiral molecule, it exists as a pair of enantiomers. For its use in asymmetric synthesis, the separation of the racemic mixture into its constituent enantiomers is essential. Several chiral resolution techniques are applicable to vicinal amino alcohols like this one. researchgate.netwikipedia.org

Enzymatic Kinetic Resolution: This is a powerful method that utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers. researchgate.net For example, the racemic amino alcohol can be subjected to acylation catalyzed by a lipase (B570770) such as Candida antarctica lipase B (CAL-B). The enzyme will selectively acylate one enantiomer at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, non-preferred enantiomer, which can then be separated by standard chromatographic techniques. The choice of acylating agent and solvent is crucial for achieving high enantioselectivity. mdpi.com

Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic amino alcohol (which is basic) with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. wikipedia.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once separated, the pure enantiomer of the amino alcohol can be recovered by treating the salt with a base to neutralize the chiral acid.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a highly effective, albeit often more expensive, method for separating enantiomers. nih.gov The racemic mixture is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. This technique is valuable for both analytical assessment of enantiomeric purity and for preparative-scale separations. nih.gov

Table 2: Comparison of Chiral Resolution Methods for Amino Alcohols
MethodPrincipleCommon Reagents/MaterialsAdvantagesDisadvantages
Enzymatic Kinetic ResolutionEnzyme-catalyzed reaction proceeds at different rates for each enantiomer. researchgate.netLipases (e.g., CAL-B), proteases; Acyl donors (e.g., ethyl acetate). mdpi.comHigh selectivity, mild conditions, environmentally benign.Maximum theoretical yield for one enantiomer is 50%; requires optimization. wikipedia.org
Diastereomeric Salt FormationFormation of separable diastereomeric salts with a chiral resolving agent. wikipedia.orgChiral acids (e.g., (R)-(-)-Mandelic acid, L-(+)-Tartaric acid).Well-established, scalable, cost-effective.Success is not guaranteed; can be labor-intensive.
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase. nih.govChiral columns (e.g., Chiralpak®, Chiralcel®).High separation efficiency, applicable to a wide range of compounds.Higher cost, limited capacity for preparative scale.

Diastereoselective Control in Reactions Originating from the trans-Scaffold

A single enantiomer of this compound serves as a valuable chiral scaffold where the existing stereocenters can direct the formation of new stereocenters. This substrate-controlled diastereoselectivity is a cornerstone of modern organic synthesis. The trans arrangement of the amino and hydroxyl groups can influence the trajectory of incoming reagents in several ways:

Directed Epoxidation: The hydroxyl group can direct an epoxidizing agent (e.g., m-CPBA) to the same face of the cyclohexene double bond, leading to a syn-epoxide with high diastereoselectivity.

Nucleophilic Addition: The amino or hydroxyl group, or derivatives thereof, can chelate to a metal catalyst, holding it on one face of the molecule and directing a nucleophilic attack to the opposite face.

Intramolecular Reactions: In reactions such as intramolecular cyclizations, the trans relationship of the substituents will enforce a specific geometry in the transition state, leading to the formation of a product with a predictable relative stereochemistry.

These principles are critical in the synthesis of complex molecules where multiple chiral centers must be set correctly. For instance, the synthesis of oseltamivir (B103847) (Tamiflu) from shikimic acid, a related cyclohexene, relies heavily on such diastereoselective transformations, including epoxide openings and aziridination reactions, where the existing stereochemistry of the ring dictates the outcome of each new stereocenter formation. nih.govwikipedia.org The stereochemical constraints imposed by the substituents are often the key factor determining the stereoselectivity of the reaction. nih.gov

Stereochemical Implications in Multi-Step Synthesis

The stereochemical integrity of this compound is paramount throughout a multi-step synthetic sequence. The initial stereochemistry established in this building block must be either preserved or used to control subsequent stereogenic centers to arrive at the desired final product.

A prominent example illustrating these principles is the synthesis of oseltamivir. researchgate.net While many routes start from shikimic acid, synthetic strategies have been developed from other cyclohexene precursors. nih.gov In these syntheses, a key step often involves the opening of an epoxide or an aziridine (B145994) intermediate. wikipedia.org For example, if a synthesis were to proceed through an aziridine formed from a derivative of this compound, the regio- and stereoselective opening of this aziridine ring by a nucleophile (like the 3-pentanol (B84944) side chain of oseltamivir) would be crucial. nih.gov The trans orientation of the original substituents would pre-ordain the spatial relationship between the groups on the ring, forcing the nucleophile to attack from a specific face to avoid steric hindrance, thereby setting the stereochemistry of the newly formed C-N or C-O bond.

Mechanistic Studies of Reactions Involving Trans 6 Amino Cyclohex 3 Enyl Methanol

Kinetic Analysis of Key Transformations

Specific kinetic data for reactions that form or consume trans-(6-Amino-cyclohex-3-enyl)-methanol are not detailed in the reviewed literature. While reaction conditions such as time and temperature are provided in synthetic procedures, comprehensive kinetic analyses that would include rate laws, determination of reaction orders, or activation energy calculations are absent. researchgate.netnih.gov For instance, in syntheses that might involve this intermediate, the emphasis is on the successful transformation to the next intermediate or the final product, not on the quantitative study of the reaction rates. nih.gov

Identification of Reaction Intermediates

The compound this compound is itself an intermediate in the synthesis of more complex molecules like oseltamivir (B103847). wikipedia.orggoogle.com Synthetic pathways leading to this compound often start from materials like (-)-shikimic acid or other cyclohexene (B86901) derivatives. wikipedia.orgresearchgate.net In these multi-step sequences, it is one of several isolated intermediates. However, studies detailing the transient, non-isolable intermediates or precursor complexes in reactions where this compound is a reactant or product are not specifically described. For example, while a reaction might proceed through a proposed, short-lived species, the scientific literature does not provide spectroscopic or trapping evidence for such intermediates related directly to this compound.

Elucidation of Reaction Pathways and Transition States

The elucidation of detailed reaction pathways and the characterization of transition states for reactions involving this compound are not a primary focus of the existing literature. While plausible mechanisms can be inferred from the reagents used and the products formed (e.g., nucleophilic attack by the amino group or reactions at the alcohol or alkene functionalities), these are generally textbook assumptions rather than the results of specific computational or experimental studies. For example, in catalytic processes, the general role of a catalyst in lowering the transition state energy is understood, but specific transition state structures for the reactions of this amino alcohol have not been mapped. epfl.chucl.ac.ukdntb.gov.ua

Influence of Solvent and Catalyst on Reaction Mechanisms

The choice of solvent and catalyst is a critical component of the synthetic procedures that produce or use this compound. researchgate.netnih.gov Solvents are chosen to ensure the solubility of reactants and reagents and to facilitate the desired reaction pathway. Catalysts, often based on transition metals like palladium or rhodium, are employed to achieve high stereoselectivity and efficiency. researchgate.netnih.gov

However, the literature does not provide a systematic study of how varying the solvent or catalyst directly impacts the reaction mechanism for this specific compound. For example, while a polar solvent might be used, a detailed analysis of its influence on the stability of intermediates or transition states is not presented. epfl.ch Similarly, while a specific chiral catalyst may lead to a desired enantiomer, the precise nature of the catalyst-substrate interactions and how they dictate the stereochemical outcome of reactions involving this compound are not explicitly detailed. nih.govresearchgate.net

Computational and Theoretical Chemistry of Trans 6 Amino Cyclohex 3 Enyl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of trans-(6-Amino-cyclohex-3-enyl)-methanol. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of the molecule.

Detailed research findings in this area would focus on several key aspects. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance. The HOMO energy is related to the molecule's ability to donate electrons, indicating potential sites for electrophilic attack, while the LUMO energy reflects its ability to accept electrons, highlighting regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Reactivity descriptors, such as electrostatic potential (ESP) maps, Fukui functions, and Mulliken or Natural Bond Orbital (NBO) population analyses, would further elucidate the molecule's reactive nature. An ESP map would visually identify the electron-rich (negative potential, likely the nitrogen of the amino group and the oxygen of the methanol (B129727) group) and electron-poor (positive potential, likely the hydrogen atoms of the amino and hydroxyl groups) regions of the molecule. Fukui indices would provide a more quantitative measure of the local reactivity at each atomic site, distinguishing between susceptibility to nucleophilic, electrophilic, and radical attack.

Table 7.1.1: Exemplary DFT-Calculated Electronic Properties of this compound (Note: These are representative values for illustrative purposes.)

PropertyValueInterpretation
HOMO Energy-8.5 eVIndicates the energy of the most available electrons for donation.
LUMO Energy1.2 eVRepresents the energy of the lowest energy orbital for accepting electrons.
HOMO-LUMO Gap9.7 eVA larger gap suggests higher kinetic stability and lower reactivity.
Dipole Moment2.5 DIndicates a moderate overall polarity of the molecule.
NBO Charge on N-0.95 eConfirms the high electron density on the nitrogen atom.
NBO Charge on O-0.78 eShows significant electron density on the oxygen atom.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The flexible six-membered ring and the two substituents of this compound allow it to adopt various three-dimensional shapes, or conformations. Conformational analysis is critical for understanding its physical properties and how it might interact with other molecules, such as biological receptors or catalysts.

Molecular Mechanics (MM) methods would be employed for an initial, rapid exploration of the potential energy surface. These methods use classical physics to estimate the steric and strain energies of different conformations. A systematic search would identify several low-energy conformers, such as different chair, boat, and twist-boat forms of the cyclohexene (B86901) ring, as well as various orientations of the amino and methanol substituents.

For a more detailed and dynamic picture, Molecular Dynamics (MD) simulations would be performed. An MD simulation tracks the movements of all atoms in the molecule over time, providing insight into its flexibility and the transitions between different conformations. These simulations can be run in a vacuum or, more realistically, in a solvent to model the effects of the surrounding environment. The results would reveal the relative populations of different conformers at a given temperature and the energy barriers for interconversion between them.

Table 7.2.1: Illustrative Conformational Analysis of this compound (Note: These are representative values for illustrative purposes.)

ConformerRelative Energy (kcal/mol)Dihedral Angle (C1-C2-C3-C4)Key Feature
Chair 1 (eq, eq)0.055°Both substituents are in pseudo-equatorial positions.
Chair 2 (ax, ax)4.554°Both substituents are in pseudo-axial positions, leading to higher steric strain.
Twist-Boat 15.830°A higher energy, more flexible conformation.
Twist-Boat 26.2-31°Another accessible twist-boat conformation.

Prediction of Spectroscopic Properties and Isomeric Distinctions

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which is invaluable for identifying them in a laboratory setting and for distinguishing between different isomers.

For this compound, DFT calculations could predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding around each nucleus in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. These predicted spectra can be compared to experimental data to confirm the structure. Crucially, different conformers will have slightly different predicted chemical shifts, and the calculated spectrum for a mixture of conformers can be compared to the experimentally observed, time-averaged spectrum. This can also be used to distinguish the trans isomer from its cis counterpart, as the spatial relationships between atoms, and thus their chemical shifts, would be distinct.

Similarly, theoretical Infrared (IR) spectra can be computed. By calculating the vibrational frequencies and their corresponding intensities, a predicted IR spectrum is obtained. This would show characteristic peaks for the N-H and O-H stretches of the amino and hydroxyl groups, C-H stretches, the C=C double bond stretch, and various bending and fingerprint region vibrations. These predicted spectra are instrumental in assigning the peaks in an experimental IR spectrum to specific molecular motions.

Table 7.3.1: Predicted Spectroscopic Data for a Low-Energy Conformer of this compound (Note: These are representative values for illustrative purposes.)

Spectroscopic DataPredicted ValueAssignment
¹³C NMR Chemical Shiftδ 128.5 ppmOlefinic Carbon (C3)
¹³C NMR Chemical Shiftδ 65.2 ppmCarbon bearing the -CH₂OH group
¹H NMR Chemical Shiftδ 5.6 ppmOlefinic Protons
IR Frequency3350 cm⁻¹N-H Stretch
IR Frequency3400 cm⁻¹O-H Stretch
IR Frequency1650 cm⁻¹C=C Stretch

Theoretical Insights into Reaction Energetics and Selectivity

For a bifunctional molecule like this, several reaction pathways could be investigated. For example, the amino group could act as a nucleophile, or the hydroxyl group could be involved in esterification or oxidation reactions. The double bond could undergo addition reactions. Theoretical calculations could predict the regioselectivity and stereoselectivity of these transformations.

By calculating the energies of the transition state structures for different possible reaction pathways, one can determine which pathway is kinetically favored (i.e., has the lowest activation energy). For instance, in an electrophilic addition to the double bond, calculations could predict whether the electrophile would preferentially add to C3 or C4 and from which face of the molecule. This provides a deep, mechanistic understanding of the molecule's chemical behavior that can guide synthetic efforts.

Table 7.4.1: Hypothetical Reaction Energetics for the Epoxidation of this compound (Note: These are representative values for illustrative purposes.)

Reaction PathwayActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)Predicted Selectivity
Attack from the same face as -CH₂OH15.2-45.0Minor Product
Attack from the opposite face of -CH₂OH12.5-45.0Major Product (due to lower steric hindrance)

Applications of Trans 6 Amino Cyclohex 3 Enyl Methanol in Organic Synthesis and Materials Science

Utility as a Chiral Building Block in Asymmetric Synthesis

The enantiopure structure of trans-(6-Amino-cyclohex-3-enyl)-methanol makes it a valuable candidate for use as a chiral building block. Chiral building blocks are essential components in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other complex organic molecules. The presence of both an amino and a hydroxyl group allows for the selective formation of amides, carbamates, esters, and ethers, enabling its incorporation into a wide range of molecular architectures.

The vicinal (1,2) relationship of the amino and hydroxymethyl groups is particularly significant. Chiral 1,2-amino alcohols are a privileged structural motif found in numerous biologically active compounds and are widely used as chiral auxiliaries and ligands in asymmetric catalysis. researchgate.netresearchgate.netnih.govacs.org For instance, derivatives of trans-1,2-diaminocyclohexane, a structurally related compound, are extensively used as chiral ligands and auxiliaries in a variety of asymmetric transformations, including reductions, additions to carbonyls, and cycloadditions. acs.orgnih.govsynthesiswithcatalysts.com By analogy, this compound could be derivatized to form chiral ligands for metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

Furthermore, it can serve as a chiral auxiliary. In this approach, the chiral molecule is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. acs.org The dual functionality of this compound offers multiple points for attachment and control.

Table 1: Potential Asymmetric Reactions Utilizing Derivatives of this compound

Asymmetric ReactionPotential Role of DerivativeExample of Analogous System
Aldol (B89426) ReactionChiral Ligand for Lewis Acidstrans-1,2-Diaminocyclohexane derivatives in Ti(IV)-catalyzed aldol reactions. acs.org
Diels-Alder ReactionChiral Auxiliary on DienophileOxazolidinones derived from amino alcohols.
Asymmetric HydrogenationChiral Ligand for Ru or RhChiral amino alcohol-based ligands for ketone hydrogenation. researchgate.net
Michael AdditionChiral OrganocatalystProline and its derivatives, other amino alcohols. rsc.orgresearchgate.net

Precursor for Advanced Organic Materials

The structure of this compound lends itself to the synthesis of advanced organic materials, where its bifunctionality and stereochemistry can be exploited to create polymers and self-assembled systems with unique properties.

Monomers for Specialty Polymers

The presence of both an amine and an alcohol group allows this compound to act as an A-B type monomer for the synthesis of various specialty polymers. For example, it can be used to produce polyamides, polyesters, polyurethanes, and poly(amide-ester)s. The chirality of the monomer unit can impart specific properties to the resulting polymer, such as the ability to form helical structures or to recognize other chiral molecules.

The polymerization of functionalized cyclohexene (B86901) monomers is a known strategy for creating polymers with defined microstructures. acs.orgresearchgate.net For instance, ring-opening alternating copolymerization of glycidylamines with cyclic anhydrides yields amino-functionalized polyesters. rsc.org Similarly, this compound could be copolymerized with dicarboxylic acids or their derivatives to yield chiral polyamides. The cyclohexene ring within the polymer backbone would introduce rigidity and could also serve as a site for post-polymerization modification.

Table 2: Potential Polymers Derived from this compound

Polymer TypeCo-monomerPotential Polymer Properties
PolyamideDicarboxylic acid (e.g., adipic acid)Chiral recognition, thermal stability
PolyesterDicarboxylic acid (via self-condensation)Biodegradability, specific optical activity
PolyurethaneDiisocyanate (e.g., MDI, TDI)Elastomeric properties, chirality
Poly(amide-ester)Dicarboxylic acid anhydride (B1165640)Tunable thermal and mechanical properties

The synthesis of functional polymers through methods like the Kabachnik-Fields reaction, which involves amines, highlights the utility of amino-functionalized monomers in creating materials with unique properties such as metal chelation and flame retardancy. mdpi.com

Components in Functional Self-Assembled Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures. Chiral molecules are of particular interest in this field as they can induce the formation of complex, non-centrosymmetric architectures. rsc.orgnih.govresearchgate.net The distinct functional groups of this compound (amine, alcohol, and alkene) can participate in various non-covalent interactions, such as hydrogen bonding, to drive the self-assembly process.

Derivatives of this molecule could be designed to form, for example, chiral liquid crystals, gels, or vesicles. The combination of the rigid cyclohexene ring and the flexible functional groups could lead to the formation of unique supramolecular structures. For instance, cyclic peptides are known to self-assemble into nanotubes and nanosheets. nih.gov While not a peptide, the amino and hydroxyl groups of derivatized this compound could be programmed to form extended hydrogen-bonded networks, leading to ordered materials. The self-assembly of fluorinated cyclohexanes into nanofibers demonstrates the potential for substituted cyclohexane (B81311) rings to form ordered supramolecular polymers. nih.gov

Role in the Development of New Catalytic Systems

Beyond its use in stoichiometric chiral applications, this compound is a promising scaffold for the development of new catalytic systems. Chiral amino alcohols are known to be effective organocatalysts for a variety of asymmetric transformations. rsc.orgresearchgate.netnih.gov

The amine group can act as a Brønsted base or form an enamine or iminium ion intermediate, while the hydroxyl group can act as a hydrogen bond donor to activate the electrophile and control the stereochemical environment. rsc.org This bifunctional activation is a powerful strategy in organocatalysis. Derivatives of this compound could potentially catalyze reactions such as Michael additions, aldol reactions, and Diels-Alder reactions with high stereoselectivity.

Furthermore, as mentioned previously, the molecule can be converted into chiral ligands for metal-based catalysts. The trans arrangement of the substituents on the cyclohexane ring provides a well-defined stereochemical environment, which is crucial for effective asymmetric induction. The synthesis of salen-type ligands from chiral diamines is a well-established strategy for creating highly effective asymmetric epoxidation catalysts. wikipedia.org A similar approach could be envisioned for this compound, where it is first converted to a diamine or another suitable ligand precursor.

Applications in Agrochemical and Flavor Chemistry (Non-Biological)

The structural motifs present in this compound are also found in molecules relevant to the agrochemical and flavor industries.

In agrochemistry, many pesticides and herbicides contain cyclic amine and alcohol functionalities. For example, β-amino alcohols derived from eugenol (B1671780) have been investigated as potential semisynthetic insecticides. nih.gov The synthesis of novel pesticidal agents often involves the combination of different heterocyclic and functionalized building blocks. researchgate.net The unique combination of a cyclohexene ring, an amine, and an alcohol in this compound makes it an interesting starting material for the synthesis of new agrochemical candidates.

In the field of flavor and fragrance chemistry, cyclohexene derivatives are common components of many natural and synthetic scents. nih.govresearchgate.netgoogle.com For example, β-bisabolene, a fragrant sesquiterpene, is a chiral cyclohexene derivative. nih.gov The odor of a molecule is highly dependent on its three-dimensional shape, and therefore, chirality plays a crucial role. The functional groups on this compound could be chemically modified, for instance, through esterification of the alcohol or acylation of the amine, to produce a library of new compounds to be screened for their olfactory properties. The synthesis of fragrance components often involves the transformation of cyclic precursors. nih.gov

Emerging Research Directions and Future Outlook for Trans 6 Amino Cyclohex 3 Enyl Methanol

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is rapidly shifting towards continuous flow and automated processes, which offer enhanced safety, reproducibility, and scalability. nih.govrsc.org The integration of versatile building blocks like trans-(6-Amino-cyclohex-3-enyl)-methanol into these platforms is a key area of future development.

Flow chemistry, with its superior control over reaction parameters such as temperature, pressure, and residence time, is particularly well-suited for handling reactive intermediates and multistep syntheses. researchgate.net For instance, the continuous flow synthesis of cyclohexene (B86901) oxide, a related cyclic scaffold, has demonstrated significant improvements in reaction time and yield due to efficient mass and heat transfer. d-nb.info This suggests that the derivatization of this compound, for example, through selective protection or activation of its functional groups, could be efficiently performed in a flow regime. The ability to generate and immediately use reactive intermediates in a continuous stream minimizes the risks associated with their handling in batch processes. nih.gov

Automated synthesis platforms, often leveraging artificial intelligence and robotics, are revolutionizing the discovery and optimization of new molecules and reactions. nih.govgoogle.com These systems can rapidly screen reaction conditions and building blocks to identify optimal synthetic routes. The bifunctional nature of this compound makes it an ideal candidate for inclusion in the digital-to-chemical synthesis workflows of such platforms. By incorporating this compound into digital building block libraries, automated systems could explore a vast chemical space to design and synthesize novel molecules with desired properties, accelerating the discovery of new pharmaceuticals and materials. google.com

Table 1: Comparison of Batch vs. Flow Synthesis for Related Cyclic Compounds

ParameterBatch SynthesisFlow SynthesisPotential Advantage of Flow for this compound
Heat Transfer Often inefficient, leading to hotspots and side reactions.Highly efficient due to high surface-area-to-volume ratio.Better control over exothermic derivatization reactions.
Mass Transfer Can be limited, especially in multiphasic reactions.Significantly enhanced, leading to faster reaction rates.Improved efficiency in catalytic transformations.
Safety Handling of hazardous reagents and intermediates at scale poses risks.In-situ generation and consumption of hazardous species in small volumes.Safer functionalization and derivatization protocols.
Scalability Often challenging and requires process re-optimization.More straightforward by extending operation time or parallelizing reactors.Faster transition from laboratory scale to production.
Reproducibility Can be variable due to inconsistencies in mixing and heating.Highly reproducible due to precise control over parameters.Consistent quality of synthesized derivatives.

Exploration of Novel Catalytic Transformations

The development of novel catalytic methods is central to advancing the synthetic utility of this compound. Research is focusing on catalytic systems that can selectively functionalize the amine, alcohol, or the olefinic bond, and on the use of the molecule itself as a chiral ligand or scaffold in asymmetric catalysis.

Recent advancements in catalysis offer new avenues for C-N and C-O bond formation, which are directly applicable to the derivatization of this amino alcohol. sigmaaldrich.comresearchgate.net For example, nickel-hydride catalyzed hydroamination presents a modern approach for the formation of C-N bonds. sigmaaldrich.com The application of such methods could lead to novel N-functionalized derivatives of the title compound. Similarly, electrocatalytic methods are emerging as a sustainable tool for C-N bond formation, offering a green alternative to traditional chemical methods. nih.gov

The chiral nature of this compound makes it an attractive candidate for applications in asymmetric catalysis. Derivatives of structurally similar aminocyclohexanols have been successfully employed as ligands in asymmetric transfer hydrogenations and phenyl transfer reactions, achieving high enantioselectivities. rsc.org This suggests that derivatives of this compound could also serve as effective chiral ligands or auxiliaries in a range of metal-catalyzed and organocatalytic asymmetric transformations.

Furthermore, the development of catalysts for the selective oxidative carbonylation of amino alcohols to form ureas without the need for protecting groups highlights another promising research direction. wur.nl Applying such a catalytic system to this compound could provide a direct route to novel hydroxyalkylureas, which are of interest in medicinal chemistry and materials science.

Sustainable Approaches in Functionalization and Derivatization

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the use of renewable resources, atom economy, and environmentally benign reaction conditions. Sustainable approaches to the functionalization of this compound are a key focus for future research.

The use of bio-based solvents and catalysts derived from renewable sources is another important aspect of sustainable chemistry. Research into the amination of bio-derived alcohols using "borrowing hydrogen" catalysis, which generates water as the only byproduct, provides a sustainable pathway to amines. Applying such principles to the derivatization of this compound would reduce the environmental impact of its synthetic transformations.

Table 2: Potential Green Chemistry Approaches for Derivatizing this compound

Green Chemistry PrinciplePotential ApplicationExpected Benefit
Biocatalysis Enantioselective acylation of the alcohol or amine.High selectivity, mild reaction conditions, reduced waste.
Use of Renewable Feedstocks Synthesis of the cyclohexene ring from bio-based precursors.Reduced reliance on fossil fuels.
Atom Economy "Borrowing hydrogen" catalysis for N-alkylation.High efficiency and generation of water as the sole byproduct.
Safer Solvents and Auxiliaries Performing reactions in water or bio-derived solvents.Reduced environmental and health impacts.
Catalysis Use of reusable heterogeneous catalysts.Simplified product purification and catalyst recycling.

Potential for Complex Supramolecular Assembly Applications

Supramolecular chemistry, the study of non-covalent interactions, offers a pathway to construct complex and functional architectures from molecular building blocks. The unique combination of hydrogen bond donors (amine and alcohol) and a chiral, semi-rigid cyclohexene backbone makes this compound a compelling candidate for applications in supramolecular assembly.

The amine and alcohol groups can participate in a variety of hydrogen bonding motifs, leading to the formation of well-defined one-, two-, or three-dimensional structures. The chirality of the molecule can be transferred to the supramolecular level, resulting in the formation of helical or other chiral assemblies. rsc.org This is a key principle in the design of chiral supramolecular polymers, which have potential applications in areas such as asymmetric catalysis, chiral separations, and smart materials. The self-assembly of amino-acid-derived chiral molecules into supramolecular polymers has been demonstrated, showcasing the power of hydrogen bonding and chirality in directing the formation of ordered nanostructures.

Furthermore, the derivatization of the amine or alcohol functionalities can be used to tune the self-assembly properties of the molecule. For instance, the introduction of aromatic or long alkyl chains could promote π-π stacking or hydrophobic interactions, respectively, leading to the formation of more complex and stable supramolecular structures. Amphiphilic amino alcohols have been shown to form chiral environments capable of controlling the stereochemical outcome of photochemical reactions. nih.gov This suggests that appropriately functionalized derivatives of this compound could be designed to act as chiral templates or scaffolds in supramolecular catalysis and sensing applications.

The potential for this molecule to form salts with carboxylic acids also opens up avenues in crystal engineering, where predictable hydrogen-bonding networks can be designed to control the solid-state packing of molecules.

Q & A

Q. What are the recommended synthetic routes for trans-(6-Amino-cyclohex-3-enyl)-methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves stereoselective reduction of a precursor imine or ketone. For example, diastereomeric control can be achieved using reducing agents like DIBAL-H under cryogenic conditions (-70°C), followed by purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Reaction optimization may include adjusting equivalents of reducing agents, solvent polarity, and temperature to favor the trans configuration . Monitoring reaction progress via TLC or LC-MS is critical to minimize byproducts.

Q. How can the stereochemical purity of this compound be validated?

  • Methodological Answer : Chiral HPLC or GC with a polar stationary phase (e.g., β-cyclodextrin derivatives) can resolve enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments are essential for confirming the trans configuration by analyzing spatial interactions between the amino and hydroxyl groups. Computational modeling (DFT or molecular mechanics) can further validate stereochemistry by comparing predicted vs. observed coupling constants .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹, OH stretch at ~3200–3600 cm⁻¹).
  • ¹H/¹³C NMR : Assigns proton environments (e.g., cyclohexene protons at δ 5.2–5.8 ppm) and confirms substituent positions.
  • HRMS : Validates molecular formula (C₇H₁₃NO) with high-resolution mass accuracy.
  • X-ray crystallography : Resolves absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How does the trans configuration influence the compound’s biological activity in enzyme inhibition studies?

  • Methodological Answer : The trans stereochemistry enhances spatial compatibility with enzyme active sites. For example, in protease inhibition assays, molecular docking (AutoDock Vina or Schrödinger) can predict binding affinities by comparing trans vs. cis conformers. Fluorescence polarization assays may quantify competitive inhibition constants (Kᵢ), while mutagenesis studies identify residues critical for stereospecific interactions .

Q. What strategies mitigate racemization during large-scale synthesis?

  • Methodological Answer :
  • Use non-polar solvents (e.g., toluene) to reduce proton exchange.
  • Employ low-temperature conditions (-20°C to 0°C) during acidic/basic workup.
  • Introduce chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize the trans configuration.
  • Monitor racemization via chiral SFC (supercritical fluid chromatography) with a 2-propanol/CO₂ mobile phase .

Q. How can computational methods predict the compound’s physicochemical properties for drug delivery applications?

  • Methodological Answer :
  • LogP calculation : Use software like MarvinSuite or ACD/Labs to estimate partition coefficients.
  • Solubility prediction : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) assess hydration free energy.
  • pKa determination : DFT-based methods (e.g., COSMO-RS) predict protonation states at physiological pH. Validate with potentiometric titrations .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

  • Methodological Answer :
  • LC-MS/MS : Detects sub-ppm impurities using MRM (multiple reaction monitoring) modes.
  • Headspace GC-MS : Identifies volatile byproducts (e.g., residual solvents).
  • Forced degradation studies : Expose the compound to heat, light, and humidity to profile degradation products. Stability-indicating methods (e.g., UPLC-PDA) are validated per ICH Q2(R1) guidelines .

Q. How does the compound interact with lipid bilayers in membrane permeability studies?

  • Methodological Answer :
  • PAMPA assay : Measures passive diffusion across artificial membranes.
  • Molecular dynamics : Simulates insertion energetics using CHARMM36 or Martini force fields.
  • Fluorescence quenching : Uses dansyl-labeled lipids to quantify partitioning coefficients .

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